molecular formula C10H15N3OS B1466481 (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1478052-88-8

(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No. B1466481
CAS RN: 1478052-88-8
M. Wt: 225.31 g/mol
InChI Key: AOVWDZHLSIOPAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for “(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone” were not found, a similar compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone” was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .

Scientific Research Applications

Drug Design and Development

The piperidine moiety is a common feature in many pharmaceuticals due to its versatility and biological activity. The presence of both aminopiperidine and thiazole rings in this compound suggests potential use in the design of new drugs. It could serve as a scaffold for developing novel therapeutic agents targeting a range of diseases, particularly those where piperidine derivatives are known to be effective, such as neurological disorders and diabetes .

Biological Activity Studies

Piperidine derivatives are known to exhibit a wide range of biological activities. This compound could be used in studies to explore its pharmacological properties, including its potential as an inhibitor or activator of certain biological pathways. Research could focus on its interaction with enzymes, receptors, and ion channels to determine its efficacy and specificity .

Chemical Synthesis

In synthetic chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactive sites, particularly the aminopiperidine and thiazole groups, make it a valuable precursor for constructing diverse chemical structures through various reactions such as cyclization, alkylation, and acylation .

Material Science

The structural features of this compound suggest potential applications in material science. For instance, its incorporation into polymers or coatings could impart unique properties like increased thermal stability or enhanced electrical conductivity. Research could explore its use in creating new materials for electronics, optics, or biocompatible surfaces .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in various assays and analytical techniques. Its distinct chemical properties might make it suitable for use in chromatography, spectrometry, or as a pH indicator in different experimental settings .

Agricultural Chemistry

The thiazole ring is a common feature in many agrochemicals. This compound could be investigated for its potential use in agriculture, possibly as a pesticide or herbicide. Studies could assess its effectiveness, mode of action, and environmental impact when used in crop protection .

Nanotechnology

Given its molecular complexity, this compound could be explored in the field of nanotechnology. It might be used to fabricate nanoscale devices or as a building block for nanostructured materials with specific functions, such as drug delivery systems or sensors .

Environmental Science

Lastly, the compound’s potential environmental applications could be examined. It might be used in the development of sensors for detecting pollutants or in processes designed to remove hazardous substances from water or soil .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7-12-9(6-15-7)10(14)13-4-2-8(11)3-5-13/h6,8H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVWDZHLSIOPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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